![molecular formula C9H14N2O3S2 B5562022 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5562022.png)

4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

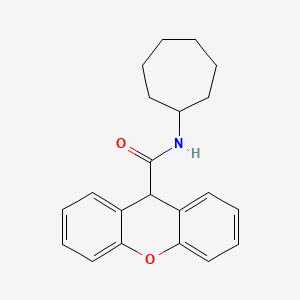

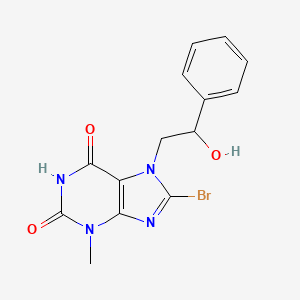

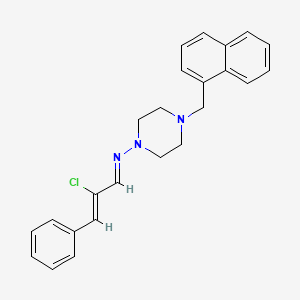

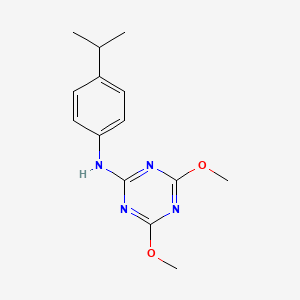

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates involves the reaction of 3-alkoxy-2-aryI(or methyl)sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine, followed by hydrolysis/decarboxylation and attempted acylation under standard conditions (Stephens, Price, & Sowell, 1999).

Molecular Structure Analysis

The single crystal X-ray diffraction method has been used to study the synthesized compounds, providing detailed structural insights. For example, a compound closely related to the one showed its structure solved in the C2/c monoclinic space group, with dimensions and angles specified, confirming its molecular structure through IR, 1H, and 13C NMR spectroscopy, and mass spectrometry (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).

Chemical Reactions and Properties

Research on thiophene sulfonyl derivatives reveals their reactions with amines, hydrazine, and sodium azide, leading to the formation of various hydrazones and other derivatives. These studies provide insights into the chemical reactivity and potential applications of such compounds (Cremlyn, Goulding, Swinbourne, & Yung, 1981).

Physical Properties Analysis

The physical properties of related compounds have been studied through methods like X-ray crystallography, NMR, and mass spectrometry, which provide valuable information about their stability, molecular geometry, and electronic structure.

Chemical Properties Analysis

Sulfonyl and sulfonamide groups significantly impact the chemical properties of these compounds, affecting their solubility, reactivity, and potential for further chemical modifications. The synthesis of sulfonated diamine monomers and their incorporation into polyimides highlights the importance of these functional groups in developing materials with specific chemical and physical properties (Fang, Guo, Harada, Watari, Tanaka, Kita, & Okamoto, 2002).

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Sulfonamides, including compounds like "4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxamide," are explored for their diverse biological activities. These compounds are integral in the development of drugs with antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. Their versatility in drug design is attributed to the sulfonamide functional group's ability to mimic the structure and function of natural biochemicals, making them valuable in designing inhibitors for various enzymes involved in disease processes. A significant focus is on the synthesis of sulfonamides that can act as selective antiglaucoma drugs, antitumor agents, and diagnostic tools for various diseases, including cancer and glaucoma, by targeting specific enzyme isoforms such as carbonic anhydrase II, IX, and XII (Carta, Scozzafava, & Supuran, 2012).

Environmental Science Applications

Perfluorinated compounds, including sulfonamides and their derivatives, are under scrutiny for their environmental persistence and potential bioaccumulation. Studies on the bioaccumulation and biomagnification of these compounds in aquatic ecosystems have provided insights into their environmental fate and distribution. Such research contributes to understanding the global distribution of persistent organic pollutants and informs regulatory actions to mitigate environmental exposure (Conder et al., 2008).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

4-(butan-2-ylsulfamoyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3S2/c1-3-6(2)11-16(13,14)7-4-8(9(10)12)15-5-7/h4-6,11H,3H2,1-2H3,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPFSRUNEBGCKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NS(=O)(=O)C1=CSC(=C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Butan-2-ylsulfamoyl)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4R*)-N,N-dimethyl-1-{[2-(4-morpholinyl)-5-pyrimidinyl]carbonyl}-4-propyl-3-pyrrolidinamine](/img/structure/B5561947.png)

![N-(2-chloro-4-methylphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5561950.png)

![N-(4-ethoxyphenyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5561958.png)

![3-methyl-1-[(3-methylbutyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5561967.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzoyl)piperazine oxalate](/img/structure/B5561983.png)

![N-1,3-benzodioxol-5-yl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5561989.png)

![1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B5561992.png)

![butyl 3-({[4-(2-methyl-1H-imidazol-1-yl)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5562005.png)

![1-methyl-2-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-1H-benzimidazole](/img/structure/B5562019.png)

![N-cyclopentyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5562047.png)